molecular formula C9H12BrNO2 B015741 N-Boc-2-bromopyrrole CAS No. 117657-37-1

N-Boc-2-bromopyrrole

Cat. No.: B015741
CAS No.: 117657-37-1
M. Wt: 246.1 g/mol
InChI Key: HMQSOVFFDHSOMX-UHFFFAOYSA-N
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Safety and Hazards

N-Boc-2-bromopyrrole is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, and ensure adequate ventilation when handling this chemical .

Mechanism of Action

Target of Action

Bromopyrrole compounds have been reported to exhibit antineoplastic activity , suggesting potential targets within cancer cells.

Mode of Action

Bromopyrrole compounds have been shown to inhibit the proliferation of various human cancer cells . This suggests that N-Boc-2-bromopyrrole may interact with its targets to disrupt cell division and growth.

Biochemical Pathways

Given the antineoplastic activity of bromopyrrole compounds , it is plausible that this compound may affect pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

The compound is soluble in chloroform, ethyl acetate, and hexane , which may influence its absorption and distribution in the body.

Result of Action

Bromopyrrole compounds have been shown to inhibit the proliferation of various human cancer cells , suggesting that this compound may induce cell cycle arrest and apoptosis in cancer cells.

Action Environment

The compound is stable at -20°c , suggesting that storage conditions may impact its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-2-bromopyrrole typically involves the bromination of pyrrole followed by protection of the nitrogen atom. One common method involves the following steps :

    Bromination: Pyrrole is dissolved in tetrahydrofuran and cooled to -78°C. A catalytic amount of azoisobutyronitrile is added, followed by the slow addition of 1,3-dibromo-5,5-dimethylhydantoin. The reaction mixture is stirred and then allowed to stand at low temperature.

    Protection: Triethylamine and di-tert-butyl dicarbonate are added to the brominated pyrrole solution, along with a catalytic amount of 4-dimethylaminopyridine. The mixture is stirred and allowed to warm to room temperature. The product is then purified by chromatography.

Industrial Production Methods

Industrial production methods for N-tert-Butoxycarbonyl-2-bromopyrrole are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-2-bromopyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as triethylamine, and a solvent like tetrahydrofuran.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under conditions that include heating and the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an N-substituted pyrrole derivative .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-2-chloropyrrole: Similar to N-tert-Butoxycarbonyl-2-bromopyrrole but with a chlorine atom instead of bromine.

    N-tert-Butoxycarbonyl-2-iodopyrrole: Contains an iodine atom instead of bromine.

    N-tert-Butoxycarbonyl-2-fluoropyrrole: Contains a fluorine atom instead of bromine.

Uniqueness

N-tert-Butoxycarbonyl-2-bromopyrrole is unique due to the reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-bromopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQSOVFFDHSOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337902
Record name tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117657-37-1
Record name tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromo-1H-pyrrole-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Boc-2-bromopyrrole in the synthesis of BODIPY dyes?

A1: this compound serves as a crucial building block in synthesizing BODIPY (boron-dipyrromethene) dyes []. BODIPY dyes are recognized for their exceptional optical properties, including high fluorescence quantum yields and tunable emission wavelengths. The bromine atom in this compound allows for further modifications, enabling the introduction of diverse aryl substituents at specific positions (C-3 and C-5) of the BODIPY core []. This flexibility in structural modification is key to fine-tuning the photophysical properties of BODIPY dyes for various applications in fluorescence-based sensing, imaging, and materials science.

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